

An In-depth Technical Guide to Methyl 2-chloroquinoline-4-carboxylate

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Compound of Interest

Compound Name: *Methyl 2-chloroquinoline-4-carboxylate*

Cat. No.: *B1276467*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-chloroquinoline-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information on its precursor, related analogs, and established synthetic methodologies to provide a predictive framework for its characteristics and potential applications.

Core Physical and Chemical Properties

While specific experimental data for **Methyl 2-chloroquinoline-4-carboxylate** is not readily available in the current literature, its fundamental properties can be derived from its chemical structure.

Table 1: Physicochemical Properties of **Methyl 2-chloroquinoline-4-carboxylate**

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ ClNO ₂	PubChem
Molecular Weight	221.64 g/mol	PubChem
Monoisotopic Mass	221.0243562 Da	PubChem
CAS Number	62482-26-2	Santa Cruz Biotechnology[1]
Predicted XlogP	3	PubChem
Predicted Hydrogen Bond Donor Count	0	PubChem
Predicted Hydrogen Bond Acceptor Count	3	PubChem
Predicted Rotatable Bond Count	2	PubChem
Predicted Topological Polar Surface Area	39.2 Å ²	PubChem

Note: The majority of the data presented in this table is computationally predicted and awaits experimental verification.

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of **Methyl 2-chloroquinoline-4-carboxylate** is not explicitly detailed in the surveyed literature. However, a plausible and efficient two-step synthetic route can be inferred from established chemical transformations of quinoline derivatives. The proposed pathway involves the chlorination of a hydroxyquinoline precursor followed by esterification.

Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic acid

The precursor, 2-chloroquinoline-4-carboxylic acid, can be synthesized from 2-hydroxyquinoline-4-carboxylic acid. A general and widely used method for this transformation is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxyquinoline-4-carboxylic acid.
- **Chlorination:** Carefully add an excess of phosphorus oxychloride (POCl_3) to the flask.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl_3 .
- **Isolation:** The resulting precipitate, 2-chloroquinoline-4-carboxylic acid, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

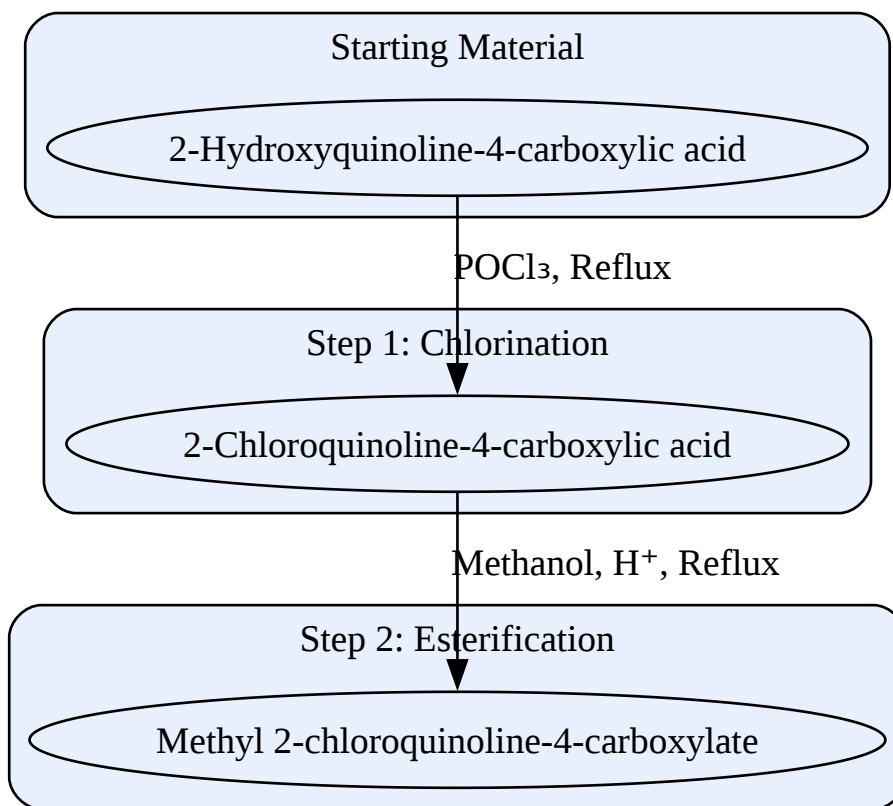
Step 2: Esterification to Methyl 2-chloroquinoline-4-carboxylate

The synthesized 2-chloroquinoline-4-carboxylic acid can then be converted to its corresponding methyl ester via Fischer esterification or other standard esterification methods.

Experimental Protocol (Fischer Esterification):

- **Reaction Setup:** In a round-bottom flask, dissolve 2-chloroquinoline-4-carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or tosic acid (TsOH).
- **Reflux:** Heat the mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC.
- **Neutralization and Extraction:** After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **Methyl 2-chloroquinoline-4-carboxylate**.



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References

- 1. 2-Chloro-4-methylquinoline-7-carboxylic acid | C₁₁H₈ClNO₂ | CID 14359529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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